![molecular formula C8H6ClFN2 B3248779 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile CAS No. 189138-31-6](/img/structure/B3248779.png)
2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile
Overview
Description
2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as ACFA and has been found to have a variety of applications in the field of biochemistry and pharmacology.
Scientific Research Applications
2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile has been found to have a variety of applications in scientific research. It has been studied as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in the study of protein-protein interactions and as a fluorescent probe for monitoring enzyme activity.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can have a variety of effects on the body. Additionally, 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile has been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile in lab experiments is its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase. This inhibition can be useful in the study of protein-protein interactions and in the development of new therapeutic agents. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several future directions for the study of 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile. One potential direction is the development of new therapeutic agents based on this compound. It has been shown to have potential as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how it works and how it can be used in scientific research. Finally, there is potential for the development of new fluorescent probes based on this compound for monitoring enzyme activity.
properties
IUPAC Name |
2-amino-2-(4-chloro-2-fluorophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEVLPXEPITAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257599 | |
Record name | α-Amino-4-chloro-2-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile | |
CAS RN |
189138-31-6 | |
Record name | α-Amino-4-chloro-2-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189138-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-4-chloro-2-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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